molecular formula C8H7BF4O3 B6243678 [4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 2246896-69-3

[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid

Cat. No.: B6243678
CAS No.: 2246896-69-3
M. Wt: 237.9
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Description

[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of isopropylmagnesium chloride in tetrahydrofuran. The reaction is carried out at low temperatures to control the internal temperature and ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are typically used.

    Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a reagent in various catalytic processes.

Biology and Medicine:

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is catalyzed by palladium in Suzuki-Miyaura coupling reactions, where the boronate ester reacts with an aryl or vinyl halide to form the desired biaryl product .

Comparison with Similar Compounds

Uniqueness:

    Reactivity: The presence of both fluoro and trifluoroethoxy groups enhances the reactivity of [4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid in various chemical reactions.

    Applications: Its unique structure makes it suitable for specific applications in organic synthesis and drug development that other similar compounds may not be as effective in.

Properties

CAS No.

2246896-69-3

Molecular Formula

C8H7BF4O3

Molecular Weight

237.9

Purity

95

Origin of Product

United States

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